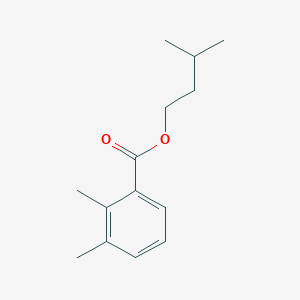
3-Methylbutyl 2,3-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutyl 2,3-dimethylbenzoate is an organic ester compound with the molecular formula C14H20O2. It is derived from the esterification of 3-methylbutanol and 2,3-dimethylbenzoic acid. This compound is known for its aromatic properties and is used in various applications, including as a fragrance ingredient.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2,3-dimethylbenzoate typically involves the esterification reaction between 3-methylbutanol and 2,3-dimethylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-Methylbutanol+2,3-Dimethylbenzoic acidH2SO43-Methylbutyl 2,3-dimethylbenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
化学反応の分析
Types of Reactions
3-Methylbutyl 2,3-dimethylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methylbutanol and 2,3-dimethylbenzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 3-Methylbutanol and 2,3-dimethylbenzoic acid.
Reduction: 3-Methylbutanol and 2,3-dimethylbenzyl alcohol.
Transesterification: A new ester and an alcohol, depending on the reacting alcohol.
科学的研究の応用
3-Methylbutyl 2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a fragrance compound in various biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.
作用機序
The mechanism of action of 3-Methylbutyl 2,3-dimethylbenzoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The ester bond in the compound can also undergo hydrolysis, releasing the corresponding alcohol and acid, which may have their own biological activities.
類似化合物との比較
Similar Compounds
3-Methylbutyl benzoate: Similar structure but lacks the additional methyl groups on the benzene ring.
2,3-Dimethylbenzyl acetate: Similar aromatic structure but with an acetate ester instead of a benzoate ester.
Uniqueness
3-Methylbutyl 2,3-dimethylbenzoate is unique due to the presence of both the 3-methylbutyl group and the 2,3-dimethyl substitution on the benzene ring. This combination imparts distinct aromatic properties and influences its reactivity compared to other similar esters.
特性
CAS番号 |
91650-73-6 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
3-methylbutyl 2,3-dimethylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-9-16-14(15)13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3 |
InChIキー |
JMLIYQBCNLVLNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)OCCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)

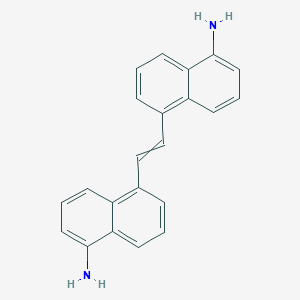

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
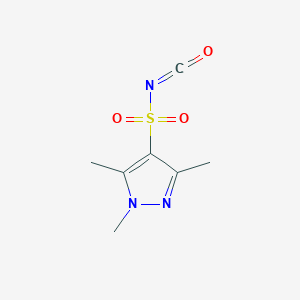
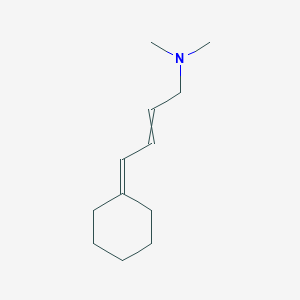
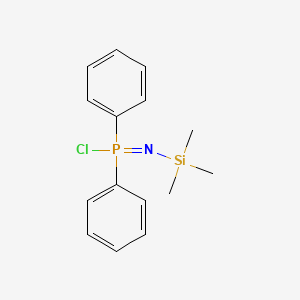

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
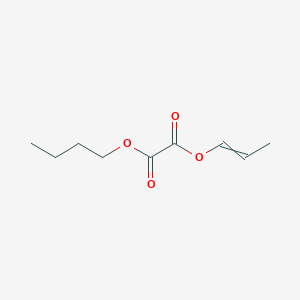
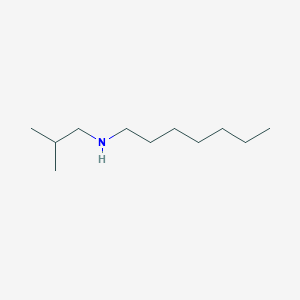
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
